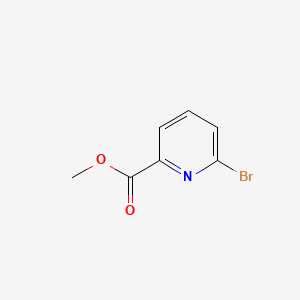
Methyl 6-bromopyridine-2-carboxylate
Overview
Description
“Methyl 6-bromopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H6BrNO2 . It is also known as “6-Bromopyridine-2-carboxylic Acid Methyl Ester”, “Methyl 6-Bromopicolinate”, and "6-Bromopicolinic Acid Methyl Ester" . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular weight of “Methyl 6-bromopyridine-2-carboxylate” is 216.03 g/mol . Its SMILES string is COC(=O)c1cccc(Br)n1 and its InChI is 1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-bromopyridine-2-carboxylate” is a solid at 20 degrees Celsius . It has a melting point range of 93.0 to 97.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Organic Synthesis
Methyl 6-bromopicolinate: is a versatile building block in organic synthesis. It’s used to construct complex molecules due to its reactivity, particularly in palladium-catalyzed coupling reactions . Researchers utilize this compound to synthesize various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, Methyl 6-bromopicolinate serves as a precursor for the synthesis of bioactive molecules. Its bromine atom can be substituted with other functional groups, enabling the creation of compounds with potential therapeutic effects. This reagent is instrumental in drug discovery, especially for diseases where pyridine derivatives show efficacy .
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials. Its pyridine ring can interact with various materials to alter electrical properties, making it valuable for creating new types of semiconductors and conductive polymers .
Analytical Chemistry
Methyl 6-bromopicolinate: can be used as a standard or reference compound in analytical chemistry. Its distinct spectral properties allow for its use in calibrating instruments like NMR or mass spectrometers, ensuring accurate measurements in chemical analysis .
Catalysis
Researchers explore Methyl 6-bromopicolinate in catalysis to develop new catalytic systems. Its structure can stabilize transition states or intermediates in catalytic cycles, leading to more efficient and selective reactions .
Environmental Science
In environmental science, this compound is studied for its potential use in degrading environmental pollutants. Its reactivity with various contaminants could lead to new methods for cleaning up hazardous waste .
Bioconjugation
Methyl 6-bromopicolinate: is also used in bioconjugation techniques. It can link biomolecules to other compounds or surfaces, which is useful in creating targeted drug delivery systems or diagnostic tools .
Safety and Hazards
“Methyl 6-bromopyridine-2-carboxylate” is considered hazardous. It can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 6-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCOKUHMXLGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584623 | |
| Record name | Methyl 6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromopyridine-2-carboxylate | |
CAS RN |
26218-75-7 | |
| Record name | Methyl 6-bromo-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26218-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromopicolinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

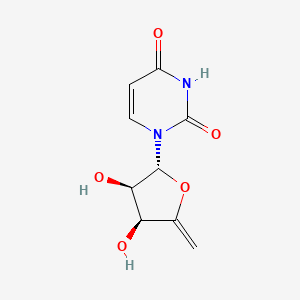
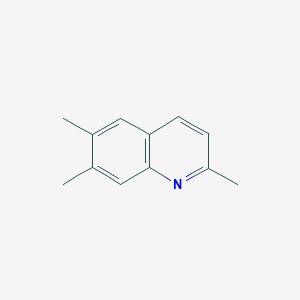




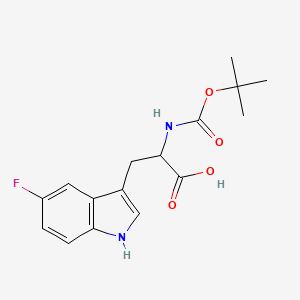
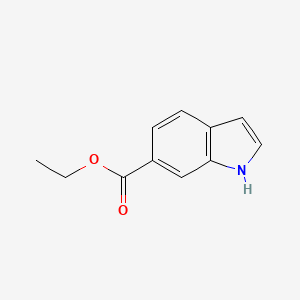
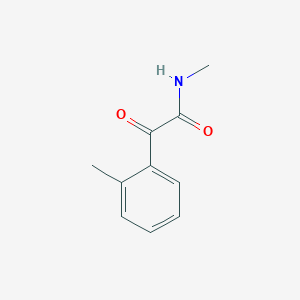
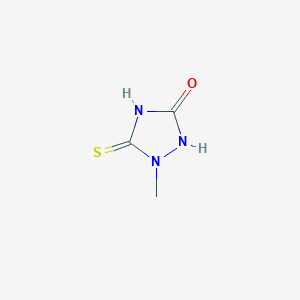
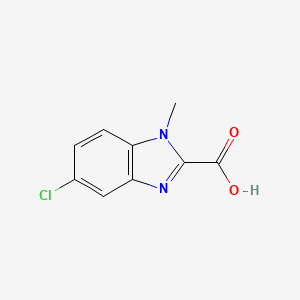
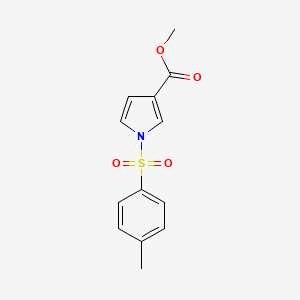

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)